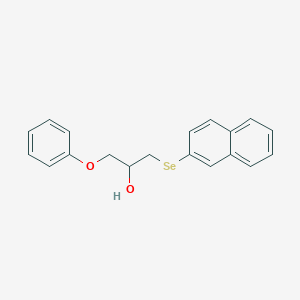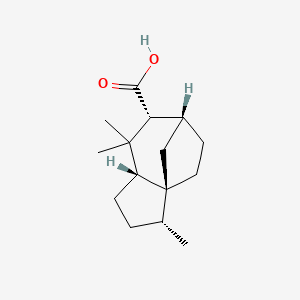![molecular formula C12H15NO3S B14261953 2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 153856-53-2](/img/structure/B14261953.png)
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- is a compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their versatile biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- typically involves the construction of the pyrrolidinone ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidinone rings. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of pyrrolidinone derivatives often involves large-scale reactions using tubular reactors packed with solid catalysts. For example, the production of 2-Pyrrolidinone involves treating aqueous gamma-butyrolactone with ammonia at high temperatures and pressures over solid magnesium silicate catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its versatile biological activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidinone, 1-methyl-: This compound has a similar structure but with a methyl group at a different position.
N-Methyl-2-pyrrolidinone: Another similar compound with a methyl group attached to the nitrogen atom.
Uniqueness
2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group attached to the phenyl ring.
Eigenschaften
CAS-Nummer |
153856-53-2 |
|---|---|
Molekularformel |
C12H15NO3S |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
3-methyl-1-(4-methylphenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3S/c1-9-3-5-11(6-4-9)17(15,16)13-8-7-10(2)12(13)14/h3-6,10H,7-8H2,1-2H3 |
InChI-Schlüssel |
XMJCFVXSHQNTKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(C1=O)S(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)


![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)

![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)
![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)



